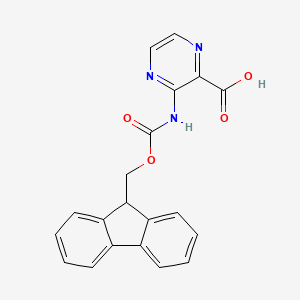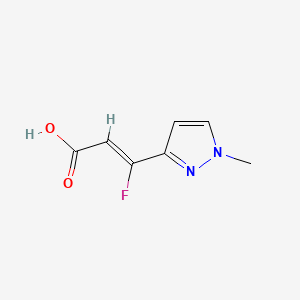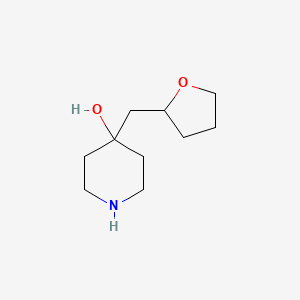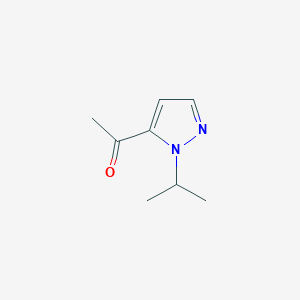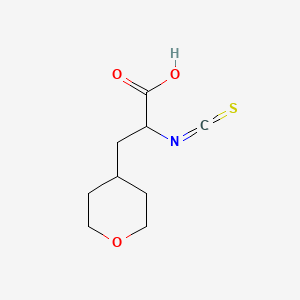
2-Isothiocyanato-3-(oxan-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-3-(oxan-4-yl)propanoic acid is an organic compound that features both an isothiocyanate group and an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-3-(oxan-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of amines with phenyl isothiocyanate under mild conditions and in the presence of a solvent like dimethylbenzene . This reaction is typically carried out under nitrogen protection to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial production, the synthesis of isothiocyanates often involves the use of thiophosgene or carbon disulfide as starting materials . These methods, while efficient, require careful handling due to the toxicity and volatility of the reagents involved. Recent advancements have focused on developing safer and more cost-effective methods for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isothiocyanato-3-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Lewis acids and organocatalysts are often employed to facilitate cycloaddition reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include thioureas, carbamates, and thiocarbamates.
Cycloaddition Products: The major products are typically cyclic compounds with enhanced stability and unique properties.
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-3-(oxan-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-3-(oxan-4-yl)propanoic acid involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which can form stable adducts with various nucleophilic sites in biological molecules . The molecular targets and pathways involved include enzymes and receptors that play key roles in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isothiocyanato-3-(tetrahydro-2H-pyran-4-yl)propanoic acid: Similar in structure but with a different ring system.
3-Isothiocyanato-2-(oxan-4-yl)propanoic acid: Another isomer with a different arrangement of functional groups.
Uniqueness
Its ability to undergo a variety of chemical reactions and form stable products makes it a valuable compound in both research and industrial contexts .
Eigenschaften
Molekularformel |
C9H13NO3S |
|---|---|
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
2-isothiocyanato-3-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO3S/c11-9(12)8(10-6-14)5-7-1-3-13-4-2-7/h7-8H,1-5H2,(H,11,12) |
InChI-Schlüssel |
XDXJCKBTMSZJOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CC(C(=O)O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


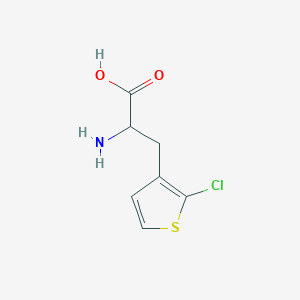
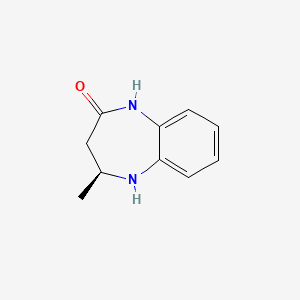
![{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride](/img/structure/B13577640.png)

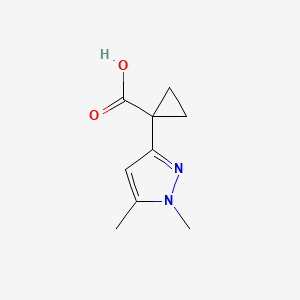

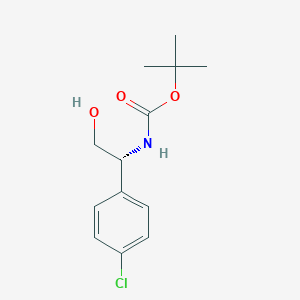
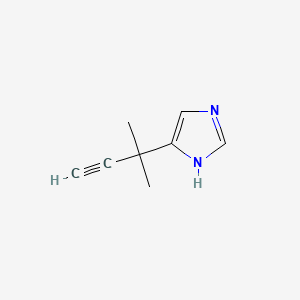

![(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13577693.png)
